4-(重氮甲基)-7-(二乙基氨基)香豆素

描述

Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs . It’s a 2H-chromen-2-one oxa-heterocycle that has been extensively studied due to its occurrence in many biologically active compounds . The ubiquity of coumarin is most likely due to its chemical structure flat, aromatic, and lipophilic with a lactone group that allows for binding to diverse targets through hydrophobic, π–π stacking, hydrogen bonds, and dipole-dipole interactions .

Synthesis Analysis

Coumarin synthesis involves the efficient assembly of a series of phenol-derived propiolates and their Au (I)-catalyzed cyclization (intramolecular hydroarylation) to give the corresponding coumarins . The reaction is conducted with a strong Brønstedt acid such as methanesulfonic acid or a Lewis acid such as AlCl3 .Molecular Structure Analysis

The molecular structure of coumarin derivatives is influenced by the presence of an amino group and enamine carbon, which enhances their chemical reactivity . The presence of a strong intramolecular hydrogen bond has been confirmed .Chemical Reactions Analysis

The reactions of coumarin with hydroxyl radical in the environment have been studied using quantum chemical methods . The reaction steps were modeled by considering the fundamental radical reactions of phenolic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by the polarity of the environment . The transition energy barrier between the fluorescent state and TICT state increases with decreasing solvent polarity, leading to an increase in the fluorescence quantum yield .科学研究应用

荧光标记试剂该化合物已显示出在将荧光染料引入酸性物质中的潜力。其衍生物,特别是具有7-甲氧基和7-乙酰氧基取代基的衍生物,已被发现对羧酸具有荧光试剂的用途(Ito & Maruyama, 1983)。

光反应研究包括4-(重氮甲基)-7-(二乙基氨基)香豆素在内的7-二乙基氨基-4-甲基香豆素衍生物已被研究其光反应。这些研究为在光解过程中生成自由基物种和阳离子三重自由基提供了见解,有助于理解香豆素光物理学(Takano & Abe, 2022)。

光电特性该化合物已被用于研究染料聚集和复合物形成,特别是在其光电特性的背景下。这项研究对激光染料和生物医学抑制剂的应用具有相关性(Liu et al., 2014)。

非线性光学特性香豆素衍生物,包括具有7-(二乙基氨基)取代基的衍生物,已被探索其线性和非线性光学特性。这些研究对于光子学和光电应用材料的开发至关重要(Tathe & Sekar, 2016)。

合成和光致发光4-(重氮甲基)-7-(二乙基氨基)香豆素已被用于合成具有光致发光应用的香豆素衍生物。这些研究在荧光和光子学领域具有重要意义(Wang et al., 2015)。

色谱中的荧光标记该化合物已被合成为羟基和羧基化合物的荧光标记试剂,特别是在高效液相色谱中,展示了其在分析化学中的多功能性(Takadate et al., 1982)。

在癌症研究中的抗有丝分裂潜力4-(重氮甲基)-7-(二乙基氨基)香豆素的衍生物在耐药性人类胃癌细胞中显示出抗有丝分裂潜力。这突显了其在开发新的耐药性癌症治疗方法中的潜在应用(Kim et al., 2012)。

光敏剂和荧光标记物的合成该化合物已被用作有机光敏剂合成中的中间体,用于光伏器件和生物分子的荧光标记物的合成,表明其在可再生能源和生物医学研究中的重要性(Martins et al., 2020)。

未来方向

Future research could focus on the development of novel coumarin-based dye sensitizers with improved properties for use in Grätzel solar cells . Additionally, the site-dependent substituent(s) could be an effective route to modulate the fluorescence properties for such compact, engineerable, and versatile chemosensors .

属性

IUPAC Name |

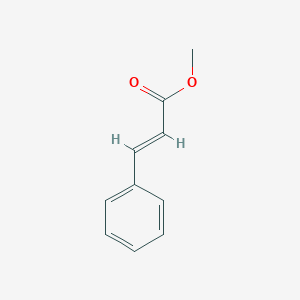

4-(diazomethyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJREJZJPCLZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diazomethyl)-7-(diethylamino)coumarin | |

CAS RN |

88861-43-2 | |

| Record name | 4-(Diazomethyl)-7-(diethylamino)coumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088861432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)